molecular formula C9H6Cl4FN B14264854 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride CAS No. 160320-89-8

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride

Cat. No.: B14264854
CAS No.: 160320-89-8
M. Wt: 289.0 g/mol
InChI Key: BTUXJGLOHHPNIP-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is a complex organic compound characterized by the presence of multiple halogen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a phenyl-substituted ethanimidoyl chloride in the presence of a fluorinating agent. The reaction is carried out in an inert solvent, such as chloroform, at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various substitution reactions. The phenyl group can stabilize intermediates formed during these reactions, facilitating the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to similar compounds. The combination of these halogens with a phenyl group makes it a versatile reagent in organic synthesis and other applications .

Properties

CAS No.

160320-89-8

Molecular Formula

C9H6Cl4FN

Molecular Weight

289.0 g/mol

IUPAC Name

2,2-dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl4FN/c10-7(6-4-2-1-3-5-6)15-8(11)9(12,13)14/h1-5,7H

InChI Key

BTUXJGLOHHPNIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N=C(C(F)(Cl)Cl)Cl)Cl

Origin of Product

United States

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